molecular formula C16H18N2O3 B291480 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B291480
M. Wt: 286.33 g/mol
InChI Key: CZEOENIKYPOTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is not fully understood, but it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A subtype. This results in the activation of intracellular signaling pathways that lead to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These effects are thought to underlie the psychoactive and hallucinogenic properties of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has several advantages for use in scientific research. It is a relatively selective agonist for serotonin receptors, which makes it useful for studying the role of these receptors in various physiological and behavioral processes. It is also a potent hallucinogen, which makes it a potential tool for studying the neural basis of perception and cognition.
However, there are also limitations to the use of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments. Its psychoactive and hallucinogenic effects can make it difficult to control for confounding variables, and its potential for abuse and addiction raises ethical concerns. Additionally, its effects on neurotransmitter release and neuronal activity may not accurately reflect the physiological and behavioral effects of endogenous neurotransmitters.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide. One area of interest is the development of more selective agonists for serotonin receptors, which could help to elucidate the specific roles of these receptors in various physiological and behavioral processes. Another area of interest is the use of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide as a tool for studying the neural basis of perception and cognition, particularly in animal models. Finally, there is a need for further research on the potential risks and benefits of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide for use in scientific research, particularly with regard to its psychoactive and hallucinogenic effects.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide can be synthesized by the reaction of 2,5-dimethoxybenzaldehyde with pyridine-4-carboxaldehyde, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has also been shown to induce hallucinogenic effects in animal models, which makes it a potential tool for studying the neural basis of perception and cognition.

properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C16H18N2O3/c1-20-14-4-3-13(9-15(14)21-2)10-16(19)18-11-12-5-7-17-8-6-12/h3-9H,10-11H2,1-2H3,(H,18,19)

InChI Key

CZEOENIKYPOTFR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=NC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=NC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.